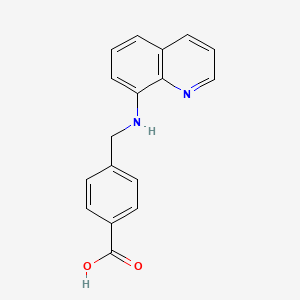

4-(8-quinolylaminomethyl)benzoic Acid

Description

Contextualization within Benzoic Acid and Quinoline (B57606) Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis and are prevalent in numerous natural and synthetic compounds. chemrj.org The carboxylic acid group provides a key coordination site for metal ions and a handle for forming hydrogen bonds. Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine ring, is another crucial scaffold in medicinal and materials chemistry. nih.gov The nitrogen atom in the quinoline ring offers an additional coordination site, making quinoline-based molecules valuable as ligands in coordination chemistry. nih.govnih.gov

The compound 4-(8-quinolylaminomethyl)benzoic acid integrates these two important chemical entities. The benzoic acid unit provides a carboxylate donor group, while the 8-aminoquinoline (B160924) portion offers a bidentate chelate site through its quinoline nitrogen and the secondary amine nitrogen. This combination allows the molecule to act as a versatile building block for more complex structures.

Significance of Multifunctional Ligands in Contemporary Chemical Sciences

Multifunctional ligands are molecules that possess multiple distinct functional groups capable of coordinating to metal centers or participating in non-covalent interactions. The properties of a metal coordination complex are heavily influenced by the nature of its ligands. nih.govresearchgate.net The design and synthesis of new ligands are therefore a major focus of chemical research. nih.govresearchgate.net

These ligands are at the forefront of innovation in various chemical disciplines. nih.gov In supramolecular chemistry, they are instrumental in the self-assembly of intricate architectures and in the development of sensors for cations and anions. nih.govresearchgate.net In materials science, multifunctional ligands are used to construct metal-organic frameworks (MOFs) and coordination polymers with tailored properties. The ability of these ligands to bridge multiple metal centers and form extended networks is key to creating materials with applications in gas storage, catalysis, and separation. The strategic placement of different functional groups within a single molecule allows for precise control over the structure and function of the resulting materials.

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

4-[(quinolin-8-ylamino)methyl]benzoic acid |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19H,11H2,(H,20,21) |

InChI Key |

VEWQSZDZWPPQBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)O)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 8 Quinolylaminomethyl Benzoic Acid

Retrosynthetic Analysis of 4-(8-quinolylaminomethyl)benzoic Acid

A retrosynthetic analysis of this compound reveals two primary disconnection points, both centered around the formation of the C-N bond between the benzoic acid and quinoline (B57606) fragments. This leads to two main synthetic strategies:

Strategy A: Nucleophilic Substitution. Disconnection of the C-N bond suggests a nucleophilic substitution reaction between 8-aminoquinoline (B160924) and a benzoic acid derivative bearing a leaving group on the benzylic carbon. The key precursors for this approach are 8-aminoquinoline and a 4-(halomethyl)benzoic acid, such as 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid.

Strategy B: Reductive Amination. Alternatively, the C-N bond can be formed through a reductive amination pathway. This involves the reaction of 8-aminoquinoline with 4-formylbenzoic acid in the presence of a suitable reducing agent. The precursors for this route are 8-aminoquinoline and 4-formylbenzoic acid.

Both strategies offer viable pathways to the target molecule, with the choice of method often depending on the availability of starting materials, desired reaction conditions, and functional group tolerance.

Synthetic Routes to Key Precursors

The successful synthesis of this compound is contingent upon the efficient preparation of its key building blocks.

Derivatization of Benzoic Acid Scaffold

The benzoic acid precursors for both proposed synthetic strategies can be synthesized from readily available starting materials like 4-methylbenzoic acid (p-toluic acid).

Synthesis of 4-(Halomethyl)benzoic Acids: 4-(Bromomethyl)benzoic acid and 4-(chloromethyl)benzoic acid are common precursors for nucleophilic substitution reactions. The synthesis of 4-(bromomethyl)benzoic acid is typically achieved through a radical bromination of 4-methylbenzoic acid. This reaction often employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride. Similarly, 4-(chloromethyl)benzoic acid can be prepared by the chlorination of 4-methylbenzoic acid using elementary chlorine under UV irradiation.

Synthesis of 4-formylbenzoic Acid: This precursor for the reductive amination pathway can be obtained through the oxidation of 4-methylbenzoic acid or its derivatives.

Synthesis of Quinolyl-based Intermediates

The key quinoline-based precursor is 8-aminoquinoline. Its synthesis has been well-established and typically involves a two-step process starting from quinoline.

The classical synthesis involves the nitration of quinoline, which yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. These isomers can be separated, and the subsequent reduction of the 8-nitroquinoline, often using a reducing agent like tin(II) chloride in hydrochloric acid, affords 8-aminoquinoline. An alternative route to 8-aminoquinoline is through the amination of 8-chloroquinoline.

C-N Bond Formation Approaches in the Synthesis of this compound

The final and crucial step in the synthesis is the formation of the C-N bond linking the benzoic acid and quinoline moieties.

Reductive Amination Strategies

Reductive amination offers a mild and efficient method for C-N bond formation. This approach involves the reaction of 4-formylbenzoic acid with 8-aminoquinoline to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A particularly effective and widely used reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) . This reagent is known for its mildness and selectivity, tolerating a wide range of functional groups. The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with the addition of a catalytic amount of acetic acid to facilitate imine formation. The general high yield and functional group tolerance make this a preferred method in modern organic synthesis.

| Reactants | Reagents and Conditions | Product |

| 4-formylbenzoic acid, 8-aminoquinoline | 1. Formation of imine (often in situ)2. Sodium triacetoxyborohydride (NaBH(OAc)₃)3. Solvent (e.g., DCE, THF) | This compound |

Nucleophilic Substitution and Cross-Coupling Reactions

An alternative C-N bond formation strategy is the direct alkylation of 8-aminoquinoline with a 4-(halomethyl)benzoic acid derivative. This is a nucleophilic substitution reaction where the amino group of 8-aminoquinoline acts as the nucleophile, displacing the halide from the benzylic position of the benzoic acid derivative. Benzylic halides are generally reactive towards nucleophilic substitution.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield.

| Reactants | Reagents and Conditions | Product |

| 4-(Bromomethyl)benzoic acid, 8-aminoquinoline | Base (e.g., K₂CO₃, Et₃N)Solvent (e.g., DMF, Acetonitrile) | This compound |

While traditional cross-coupling reactions like the Suzuki-Miyaura reaction are paramount for C-C bond formation, their direct application for forming a C(sp³)-N bond as in the target molecule is less common. However, advancements in catalysis are continually expanding the scope of such reactions, and future developments may offer novel cross-coupling pathways to structures related to this compound.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are central to the efficient and selective synthesis of this compound, primarily through the reductive amination of 4-formylbenzoic acid with 8-aminoquinoline. This approach involves the initial formation of an imine intermediate, which is then reduced to the final amine product. The choice of catalyst is crucial for the reduction step.

One of the primary catalytic methods is catalytic hydrogenation . In this process, a mixture of 8-aminoquinoline and 4-formylbenzoic acid is treated with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. wikipedia.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a pressurized atmosphere of hydrogen. The metal catalyst facilitates the addition of hydrogen across the C=N double bond of the intermediate imine.

Another significant catalytic approach involves the use of hydride transfer reagents . While stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are very common for reductive amination, catalytic versions of these reactions are also being developed. masterorganicchemistry.comorganic-chemistry.org For instance, certain metal catalysts can be used to facilitate the transfer of a hydride from a simple alcohol, like isopropanol, to the imine. organic-chemistry.org Nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes via transfer hydrogenation from isopropanol. organic-chemistry.org

The table below summarizes potential catalytic systems for the synthesis of this compound via reductive amination.

| Catalyst System | Reducing Agent | Typical Conditions | Advantages |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol/Ethanol, RT to 50°C, 1-50 atm H₂ | High efficiency, clean workup (catalyst is filtered off) |

| Raney Nickel (Raney Ni) | Hydrogen Gas (H₂) | Ethanol, RT to 70°C, 1-100 atm H₂ | Cost-effective, highly active |

| Platinum(IV) oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid/Ethanol, RT, 1-3 atm H₂ | Effective under mild conditions |

| Nickel Nanoparticles | Isopropanol | 70-80°C | Avoids the use of high-pressure hydrogen gas |

These catalytic approaches offer a more sustainable and efficient alternative to stoichiometric reducing agents, minimizing waste and often proceeding under milder conditions. wikipedia.org

Investigation of Reaction Mechanisms in the Synthesis of this compound

The primary reaction mechanism for the synthesis of this compound from 8-aminoquinoline and 4-formylbenzoic acid is that of reductive amination . libretexts.org This mechanism proceeds in two main stages: imine formation and reduction.

Stage 1: Imine Formation

The reaction is typically initiated under weakly acidic conditions. youtube.com The acid serves to protonate the carbonyl oxygen of 4-formylbenzoic acid, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen atom of the 8-aminoquinoline then attacks the activated carbonyl carbon. youtube.com This leads to the formation of a hemiaminal (or carbinolamine) intermediate. libretexts.org The hemiaminal is generally unstable and undergoes dehydration (loss of a water molecule) to form a protonated imine, also known as an iminium ion. youtube.com Subsequent deprotonation yields the neutral imine intermediate. This entire process is a series of equilibria. masterorganicchemistry.com

Stage 2: Reduction of the Imine

The second stage is the irreversible reduction of the imine to the final secondary amine product. The mechanism of this reduction depends on the chosen catalytic system.

Catalytic Hydrogenation: When using a catalyst like Pd/C and H₂, both the imine and the hydrogen gas adsorb onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of two hydrogen atoms across the C=N double bond of the imine. This process, known as heterogeneous catalysis, results in the formation of the desired this compound.

Hydride Transfer Reduction: With reducing agents like sodium cyanoborohydride (NaBH₃CN), the mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, which is more reactive than the neutral imine. masterorganicchemistry.comyoutube.com NaBH₃CN is a particularly useful reagent because it is selective for the reduction of the protonated imine over the starting aldehyde, which helps to prevent the side reaction of aldehyde reduction to an alcohol. masterorganicchemistry.com The reaction is generally faster at a slightly acidic pH (around 4-5) where the concentration of the reactive iminium ion is maximized without excessively protonating the amine nucleophile. masterorganicchemistry.comyoutube.com

Protonation of the aldehyde carbonyl group.

Nucleophilic attack by the amine on the carbonyl carbon.

Proton transfer to form a hemiaminal.

Protonation of the hydroxyl group of the hemiaminal.

Elimination of water to form an iminium ion.

Reduction of the iminium ion by the catalytic reducing agent to form the final amine.

The general mechanism is illustrated below:

Step 1 & 2: Hemiaminal Formation4-formylbenzoic acid + 8-aminoquinoline ⇌ Hemiaminal Intermediate

Step 3 & 4: Iminium Ion FormationHemiaminal Intermediate ⇌ Iminium Ion + H₂O

Step 5: ReductionIminium Ion + [H]⁻ (from reducing agent) → this compound

This two-stage mechanism is a cornerstone of amine synthesis in organic chemistry and represents the most plausible pathway for the formation of this compound. acs.orgrsc.org

Based on a thorough review of available scientific literature, there is no specific research data published on the coordination chemistry of the compound "this compound." The required information to fulfill the detailed outline provided in the user request—including ligand design principles, coordination modes, formation of metal complexes, and structural diversity—is not present in the accessible scientific domain for this exact molecule.

Searches for this compound consistently lead to data for a similarly named but structurally different molecule, "4-(Quinoline-8-sulfonamido)benzoic acid," which contains a sulfonamide linker instead of the specified methyleneamino linker. Due to the strict instruction to focus solely on "this compound," information from this or any other related compound cannot be used.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and constraints.

Metallo-Supramolecular Architectures Based on this compound

Extensive searches of scientific literature and chemical databases did not yield specific examples of metallo-supramolecular architectures constructed from the ligand this compound. While the molecular structure of this compound, featuring both a quinoline nitrogen atom and a carboxylic acid group, suggests its potential as a versatile building block in the self-assembly of coordination polymers and metal-organic frameworks (MOFs), no published studies were found that specifically detail the synthesis, crystal structure, or properties of such architectures.

The field of metallo-supramolecular chemistry frequently utilizes ligands with similar functional groups to construct intricate and functional materials. For instance, research on various benzoic acid derivatives and quinoline-containing ligands has demonstrated their ability to coordinate with a wide range of metal ions, leading to the formation of diverse supramolecular structures with applications in areas such as catalysis, gas storage, and luminescence.

The quinoline moiety is a well-known chelating agent, capable of forming stable complexes with many transition metals through its nitrogen atom. The 8-aminoquinoline scaffold, in particular, is a classic bidentate ligand. The addition of a methylbenzoic acid group at the amino nitrogen introduces a carboxylate function, which can act as a second coordination site. The flexibility of the aminomethyl bridge could allow for various conformational arrangements, potentially leading to the formation of one-, two-, or three-dimensional coordination networks.

The carboxylate group can coordinate to metal centers in several modes, including monodentate, bidentate chelating, and bridging fashions. This versatility, combined with the chelating ability of the 8-quinolylamino group, could theoretically give rise to a rich variety of metallo-supramolecular architectures. The specific outcome of a self-assembly process would depend on factors such as the choice of metal ion, the reaction conditions (e.g., temperature, solvent, pH), and the presence of any ancillary ligands.

Despite this potential, the absence of specific research on this compound in the context of metallo-supramolecular chemistry means that no detailed research findings or data tables on its coordination complexes can be presented at this time. Further experimental investigation is required to explore the coordination chemistry of this ligand and to synthesize and characterize the resulting supramolecular architectures.

Structural and Physicochemical Properties

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. For compounds containing both acidic and basic functional groups, such as this compound, the crystal structure can reveal whether it exists as a neutral molecule or as a zwitterion. The formation of co-crystals versus salts is often dependent on the difference in pKa values between the acidic and basic moieties. researchgate.net

In the solid state, molecules of this compound are likely to engage in extensive intermolecular hydrogen bonding. The carboxylic acid groups can form dimers, a common structural motif in benzoic acid derivatives. nih.gov Furthermore, the N-H group and the quinoline (B57606) nitrogen can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended supramolecular networks.

Physicochemical Data

The physicochemical properties of a compound determine its behavior in different environments and are crucial for its application.

| Property | Description |

| Melting Point | The temperature at which the compound transitions from a solid to a liquid. This is an indicator of purity and the strength of intermolecular forces. |

| Solubility | The ability of the compound to dissolve in various solvents. This is influenced by the polarity of the molecule and the solvent. |

| pKa | The acid dissociation constant, which indicates the strength of the carboxylic acid group and the basicity of the quinoline and amine nitrogen atoms. |

Supramolecular Chemistry and Self Assembly of 4 8 Quinolylaminomethyl Benzoic Acid

Non-Covalent Interactions Driving Supramolecular Assembly

Hydrogen Bonding Networks

To describe the hydrogen bonding networks, information on the crystal structure or solution-state aggregation of 4-(8-quinolylaminomethyl)benzoic Acid is essential. This would reveal the specific donor-acceptor interactions involving the carboxylic acid group, the secondary amine, and the quinoline (B57606) nitrogen. Benzoic acids are well-known to form hydrogen-bonded dimers, and the quinoline moiety can also participate in hydrogen bonding. However, without concrete structural data for this specific molecule, any description would be purely speculative.

Aromatic Stacking and π-π Interactions

The presence of both a benzene (B151609) ring and a quinoline ring system in this compound suggests a high likelihood of π-π stacking interactions contributing to its self-assembly. The geometry and strength of these interactions are dependent on the specific packing of the molecules in the solid state or their association in solution. This information is typically obtained from crystallographic studies, which are not available for this compound.

Design of Self-Assembled Systems Incorporating this compound

The design of self-assembled systems is predicated on understanding the fundamental self-assembly behavior of the building blocks. While one could hypothesize about incorporating this compound into larger supramolecular architectures like metal-organic frameworks (MOFs), gels, or liquid crystals, there are no published examples of such systems being successfully designed or synthesized.

Stimuli-Responsive Supramolecular Materials

The quinoline group is known to be responsive to stimuli such as pH and metal ions, and the carboxylic acid is pH-responsive. Therefore, it is plausible that materials based on this compound could exhibit stimuli-responsive properties. However, without experimental evidence, it is impossible to detail the nature of this responsiveness, such as changes in fluorescence, color, or morphology upon exposure to a specific stimulus.

Spectroscopic Characterization of 4 8 Quinolylaminomethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 4-(8-quinolylaminomethyl)benzoic acid in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecular skeleton can be assembled.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring, the benzoic acid ring, the linking methylene (B1212753) (-CH₂-) bridge, and the amine (-NH-) and carboxylic acid (-COOH) functional groups.

The quinoline moiety presents a complex set of signals in the aromatic region, typically between 7.0 and 8.9 ppm. The specific chemical shifts and coupling patterns are characteristic of the 8-substituted quinoline ring system. Similarly, the protons on the 1,4-disubstituted benzoic acid ring will appear as two distinct doublets in the aromatic region, a pattern typical for para-substituted benzene (B151609) rings.

A key diagnostic signal is the singlet corresponding to the methylene bridge protons (-CH₂-), which chemically links the quinoline and benzoic acid fragments. Another important, often broad, signal is that of the amine proton (-NH-). The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Expected ¹H NMR Chemical Shifts:

Quinoline Protons: A series of multiplets and doublets in the range of δ 7.0–8.9 ppm.

Benzoic Acid Protons: Two doublets, characteristic of an AA'BB' system, typically in the range of δ 7.4–8.1 ppm.

Methylene Protons (-CH₂-): A singlet expected around δ 4.5–5.0 ppm.

Amine Proton (-NH-): A broad singlet, whose position can vary but is often found between δ 5.0–6.5 ppm.

Carboxylic Acid Proton (-COOH): A broad singlet typically observed at δ 10–13 ppm. rsc.orgrsc.orgchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Quinoline (H2, H4) | 8.5 - 8.9 | Doublet / Doublet of Doublets |

| Benzoic Acid (ortho to -COOH) | 7.9 - 8.1 | Doublet |

| Quinoline (H3, H5, H6, H7) | 7.0 - 7.6 | Multiplets |

| Benzoic Acid (ortho to -CH₂-) | 7.4 - 7.6 | Doublet |

| Amine (-NH-) | 5.0 - 6.5 | Broad Singlet |

| Methylene (-CH₂-) | 4.5 - 5.0 | Singlet |

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For this compound, this includes carbons of the quinoline and benzene rings, the methylene bridge carbon, and the carboxyl carbon.

The aromatic region of the spectrum (δ 110–150 ppm) will contain numerous signals for the nine carbons of the quinoline system and the six carbons of the benzoic acid ring. The carbon atom of the carboxylic acid group (C=O) is highly deshielded and will appear significantly downfield, typically in the range of δ 165–175 ppm. rsc.orgrsc.orgresearchgate.net The methylene bridge carbon provides a key signal in the aliphatic region, expected around δ 40–50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C=O) | 165 - 175 |

| Quinoline & Benzoic Acid (Aromatic C, C-N, C-C) | 110 - 150 |

| Methylene (-CH₂-) | 40 - 50 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the quinoline ring and the benzoic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. This would definitively link the methylene proton signal to the methylene carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A very broad band in the region of 2500–3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The N-H stretch of the secondary amine would appear in the 3300–3500 cm⁻¹ region. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band typically found around 1700 cm⁻¹. The 1600–1450 cm⁻¹ region will contain multiple bands due to C=C and C=N stretching vibrations within the quinoline and benzene aromatic rings. researchgate.netscialert.netastrochem.org Methylene C-H stretching vibrations are expected just below 3000 cm⁻¹. scialert.net

Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. researchgate.net For instance, the symmetric ring breathing modes of the quinoline and benzene rings would be prominent.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Amine | N-H stretch | 3300 - 3500 |

| Methylene | C-H stretch | 2850 - 2960 |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Aromatic Rings | C=C and C=N stretch | 1450 - 1620 |

| Amine | N-H bend | 1550 - 1650 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by strong absorptions arising from π→π* transitions within the extended conjugated systems of the quinoline and benzoic acid moieties. Quinoline itself and its derivatives typically exhibit multiple absorption bands in the UV region. nih.govresearchgate.net The presence of the benzoic acid group will contribute to and modify this absorption profile. Titration with different pH solutions could be used to observe shifts in the absorption maxima due to the protonation/deprotonation of the quinoline nitrogen, the amine, and the carboxylic acid group. nih.gov

Many quinoline derivatives are known to be fluorescent. researchgate.netnih.gov Therefore, the compound is likely to exhibit photoluminescence upon excitation at a wavelength corresponding to one of its absorption maxima. The emission spectrum would provide information about the energy of the excited state and could be sensitive to the solvent environment and pH. The interaction between the quinoline fluorophore and the benzoic acid moiety may lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₇H₁₄N₂O₂), the expected exact mass is approximately 278.1055 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring this mass to several decimal places.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern would likely be dominated by cleavage at the benzylic C-N bond, which is a relatively weak point in the structure. This would lead to two primary fragmentation pathways:

Formation of a quinolinylaminomethyl cation (C₁₀H₉N₂⁺, m/z ≈ 157) and a benzoic acid radical.

Formation of a carboxyphenylmethyl cation (C₈H₇O₂⁺, m/z ≈ 135) and an 8-aminoquinoline (B160924) radical.

Further fragmentation of the quinoline portion could involve the characteristic loss of HCN (27 Da). rsc.org

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value (Nominal) | Proposed Fragment Identity |

|---|---|

| 278 | Molecular Ion [C₁₇H₁₄N₂O₂]⁺ |

| 157 | [C₁₀H₉N₂]⁺ (quinolylaminomethyl cation) |

| 144 | [C₉H₈N₂]⁺ (8-aminoquinoline cation) |

| 135 | [C₈H₇O₂]⁺ (carboxyphenylmethyl cation) |

X-ray Diffraction Studies for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data for the compound this compound could be located. Consequently, a detailed analysis of its solid-state structure, including crystallographic parameters and molecular geometry, cannot be provided at this time.

While X-ray diffraction studies are a fundamental technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, such data for the title compound does not appear to be publicly available. This analytical method would typically yield crucial information, including:

Crystal System: The basic classification of the crystal's symmetry (e.g., monoclinic, triclinic, orthorhombic).

Space Group: A more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal lattice.

Molecular Conformation: The precise arrangement of atoms within the molecule, including bond lengths, bond angles, and torsion angles. This would reveal the spatial relationship between the quinoline and benzoic acid moieties.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, which govern the packing of molecules in the crystal.

Without experimental single-crystal X-ray diffraction data, any discussion of the solid-state structure of this compound would be purely speculative. Further research and successful crystallization of this compound would be required to perform such an analysis and report on its detailed crystallographic features.

Theoretical and Computational Chemistry of 4 8 Quinolylaminomethyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 4-(8-quinolylaminomethyl)benzoic acid. DFT provides a robust framework for investigating the electronic structure and related properties of molecules of this size with reasonable accuracy. rsc.orgnih.gov

DFT calculations are instrumental in elucidating the electronic landscape of this compound. These calculations can determine the spatial distribution and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap typically suggests a higher propensity for chemical reactions.

Global reactivity descriptors such as electronegativity, chemical hardness and softness, and the electrophilicity index can be derived from the HOMO and LUMO energies. rsc.orgnih.gov These descriptors provide a quantitative basis for predicting the molecule's behavior in chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the quinoline (B57606) ring and the oxygen atoms of the carboxylic group are expected to be electron-rich regions, while the hydrogen of the carboxylic acid and the amino group would be electron-poor.

Theoretical calculations are invaluable for interpreting and predicting the spectroscopic signatures of this compound. Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption (UV-Vis) spectra, providing information about the electronic transitions and the wavelengths at which the molecule absorbs light. rsc.orgnih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be computationally modeled. researchgate.netmdpi.com By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as the stretching and bending of bonds. researchgate.net This aids in the structural confirmation of the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. nih.gov

Molecular Dynamics Simulations of Supramolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound and its interactions with its environment over time. arabjchem.org These simulations can model the molecule's conformational flexibility and its interactions with solvent molecules, which is crucial for understanding its behavior in solution. arabjchem.org

MD simulations are particularly well-suited for investigating the formation of supramolecular assemblies. The presence of both hydrogen bond donors (the carboxylic acid and amino groups) and acceptors (the quinoline nitrogen and carboxylic oxygen atoms), as well as the aromatic quinoline and benzene (B151609) rings, suggests that this compound can engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. acs.orgrsc.org These interactions are fundamental to the formation of larger, organized structures. acs.org Simulations can reveal the preferred modes of interaction and the stability of the resulting supramolecular architectures. nih.gov

Computational Modeling of Reaction Mechanisms

Computational chemistry provides essential tools for investigating the pathways and energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby elucidating the reaction mechanism. researchgate.net

For instance, the formation of this molecule via synthetic routes, such as the condensation of 8-aminoquinoline (B160924) with a suitable benzoic acid derivative, could be modeled to understand the reaction's feasibility and potential byproducts. orientjchem.org DFT calculations can provide the activation energies for different proposed steps, helping to determine the most favorable reaction pathway. researchgate.net

In Silico Design of Metal-Ligand Complexes

The structure of this compound, with its multiple potential coordination sites (the quinoline nitrogen, the amino nitrogen, and the carboxylic acid group), makes it an excellent candidate for a ligand in metal complexes. researchgate.net In silico methods are widely used for the design and virtual screening of such metal-ligand complexes. nih.gov

Computational techniques can be used to predict the geometry of coordination complexes with various metal ions. rsc.org By calculating the binding energies, researchers can assess the stability of these complexes and predict the selectivity of the ligand for different metals. nih.gov These in silico studies can guide the synthesis of new metal complexes with desired properties for applications in areas such as catalysis, sensing, or materials science. nih.govrsc.org The design process can involve modifying the ligand structure to fine-tune the electronic and steric properties of the resulting metal complex.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-aminoquinoline |

| Benzoic acid |

| Highest Occupied Molecular Orbital |

Advanced Applications of 4 8 Quinolylaminomethyl Benzoic Acid in Materials Science

Catalytic Applications and Ligand Design for Catalysis

The design of effective ligands is paramount in the field of catalysis, dictating the efficiency, selectivity, and stability of metal-based catalysts. The molecular architecture of 4-(8-quinolylaminomethyl)benzoic acid, featuring a bidentate chelation site through the quinoline (B57606) nitrogen and the secondary amine, makes it a promising candidate for ligand development. This chelation capability allows for the formation of stable complexes with a variety of transition metals, which are central to many catalytic processes.

While specific catalytic applications of this compound are an emerging area of research, the foundational principles of its constituent parts suggest significant potential. The 8-aminoquinoline (B160924) scaffold is a well-established directing group in C-H bond activation and functionalization reactions. By incorporating this moiety, catalysts derived from this compound could facilitate a range of organic transformations with high regioselectivity. The benzoic acid group, in addition to providing a coordination site, can be functionalized to modulate the electronic properties and solubility of the resulting catalyst, thereby fine-tuning its activity and enabling its use in various solvent systems.

Development of Chemosensors and Recognition Platforms

The development of chemosensors for the selective detection of ions and molecules is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. The inherent fluorescence of the quinoline ring system makes this compound a suitable building block for fluorescent chemosensors. The quinoline moiety can act as a fluorophore, and its emission properties are often sensitive to the local chemical environment.

Upon coordination with metal ions, the fluorescence of the quinoline unit can be either enhanced or quenched. This change in fluorescence intensity provides a direct signaling mechanism for the presence of the target analyte. The aminomethylbenzoic acid portion of the molecule can be tailored to introduce specific recognition sites, enhancing the selectivity of the sensor for particular metal ions. For instance, the carboxylate group can provide a binding site for hard metal ions, while the quinoline and amine nitrogens can coordinate with softer transition metal ions. This dual-binding capability allows for the design of sensors with high selectivity for specific metal ions.

Table 1: Potential Ion Sensing Applications

| Target Ion | Potential Sensing Mechanism |

|---|---|

| Transition Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) | Chelation-enhanced or -quenched fluorescence |

| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Antenna effect for sensitized emission |

Integration into Metal-Organic Frameworks (MOFs) and Extended Coordination Networks.ekb.eg

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. ekb.eg The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be systematically tuned by judicious selection of the metal and organic linker. rsc.org The bifunctional nature of this compound, possessing both a carboxylate group for linking to metal centers and a quinoline unit for further coordination or functionalization, makes it an attractive candidate for the construction of novel MOFs. ekb.eg

The incorporation of this ligand into a MOF structure could impart several desirable properties. The quinoline moiety can serve as a secondary binding site for metal ions, leading to the formation of frameworks with higher dimensionality and unique topologies. ekb.eg Furthermore, the uncoordinated nitrogen atom of the quinoline ring can be utilized for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the MOF. These functionalized MOFs could find applications in gas storage and separation, catalysis, and sensing. The inherent porosity and the presence of active sites within these frameworks make them highly versatile materials.

Design of Luminescent and Optoelectronic Materials.nih.gov

The development of new luminescent and optoelectronic materials is driven by the demand for more efficient and durable displays, lighting, and sensing technologies. The 8-hydroxyquinoline (B1678124) scaffold and its derivatives are well-known for their excellent luminescent properties and have been widely used in organic light-emitting diodes (OLEDs). nih.gov The quinoline moiety in this compound provides a source of luminescence, and its emission characteristics can be tuned through coordination with different metal ions. nih.gov

When complexed with metal ions, particularly lanthanides, the ligand can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits at its characteristic wavelength. This process, known as the antenna effect, can lead to highly efficient and color-pure emission. The benzoic acid group allows for the incorporation of these luminescent complexes into larger polymeric or solid-state structures, facilitating the fabrication of thin films and other components for optoelectronic devices. The ability to fine-tune the emission color and efficiency by varying the metal ion and modifying the ligand structure opens up possibilities for the creation of a new generation of advanced optical materials.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

Analytical Method Development and Validation for 4 8 Quinolylaminomethyl Benzoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 4-(8-quinolylaminomethyl)benzoic acid from impurities, starting materials, or other components in a sample.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Principle : In RP-HPLC, the separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18 or C8) and a polar mobile phase.

Stationary Phase : A C18 column is a common choice for aromatic acids, providing sufficient hydrophobic interaction for good retention and separation.

Mobile Phase : A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium formate, or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that influences the retention time by controlling the ionization state of the carboxylic acid and the quinoline (B57606) nitrogen.

Detection : UV detection is commonly used, as the quinoline and benzene (B151609) rings are strong chromophores.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Benzoic Acid Analogs

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 10-20 µL |

| Detector | UV-Vis Spectrophotometer |

| Wavelength | ~230-235 nm |

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group.

Derivatization : To overcome these limitations, derivatization is typically required. The active hydrogens on the carboxylic acid and the secondary amine can be replaced with more stable, non-polar groups. A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process converts the analyte into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative suitable for GC analysis.

Column and Conditions : A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be appropriate for separating the derivatized analyte. The analysis involves a temperature-programmed oven to ensure the elution of the compound.

Method Validation for Quantitative Analysis

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process, typically following guidelines from the International Council for Harmonisation (ICH). The key validation parameters include specificity, accuracy, precision, and robustness.

Specificity : Specificity is the ability of the method to produce a signal that is solely dependent on the target analyte, without interference from other components like impurities, degradation products, or matrix components. In HPLC, this is demonstrated by separating the analyte peak from all other peaks.

Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery studies by analyzing a sample of known concentration (e.g., a blank matrix spiked with the analyte). Recoveries for related compounds are often in the range of 96% to 104%.

Precision : Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-assay precision) : The precision over a short interval with the same operator and equipment.

Intermediate Precision (Inter-assay precision) : The precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is expressed as the relative standard deviation (RSD), which should typically be below 2%.

Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. For an HPLC method, this could involve changing the mobile phase pH, flow rate, or column temperature to ensure the method remains reliable under slightly varied conditions.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criterion |

| Specificity | To ensure the signal is from the analyte only | No interference at the analyte's retention time |

| Linearity (r²) | To demonstrate a proportional relationship between concentration and response | ≥ 0.999 |

| Accuracy (% Recovery) | To determine how close the measured value is to the true value | 97-103% |

| Precision (% RSD) | To measure the random error of the method | ≤ 2% |

| Robustness | To evaluate the method's reliability with minor parameter changes | No significant impact on results; system suitability passes |

Spectrophotometric and Spectrofluorometric Detection Methods

Spectroscopic methods are valuable for both detection and quantification.

Spectrophotometric Methods : Due to the presence of the quinoline and benzoic acid chromophores, this compound absorbs ultraviolet (UV) light. A UV-Visible spectrophotometer can be used for quantification by measuring the absorbance at the wavelength of maximum absorption (λmax). For benzoic acid, the λmax is approximately 230 nm. The quinoline structure would likely result in a complex spectrum with multiple absorption maxima. This technique can also be used as a detector for HPLC.

Spectrofluorometric Methods : The quinoline ring is a known fluorophore. This intrinsic property suggests that this compound is likely fluorescent. Spectrofluorometry, which measures the light emitted from a compound after it absorbs light, could serve as a highly sensitive and selective method for quantification. A spectrofluorometric detector coupled with HPLC could provide significantly lower limits of detection compared to UV-based methods.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for unequivocal identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique can provide the molecular weight of the analyte and, through tandem mass spectrometry (LC-MS/MS), can offer structural information via fragmentation patterns. Electrospray ionization (ESI) would be a suitable interface, capable of ionizing the analyte in either positive ion mode (protonating the quinoline nitrogen) or negative ion mode (deprotonating the carboxylic acid). This makes LC-MS an ideal method for identifying unknown impurities and for quantifying the analyte at very low levels.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS couples a gas chromatograph with a mass spectrometer. As with standard GC, derivatization of this compound would be necessary prior to analysis. GC-MS provides excellent separation for complex mixtures and delivers a mass spectrum for each eluting peak, which acts as a chemical fingerprint, allowing for definitive identification. This method is particularly useful for confirming the identity of volatile and semi-volatile compounds.

Conclusion and Future Research Perspectives

Current Challenges in the Academic Study of 4-(8-quinolylaminomethyl)benzoic Acid

A primary challenge in the academic study of this compound is the limited availability of published research. A comprehensive review of scientific databases indicates a significant gap in the literature concerning its synthesis, characterization, and application. This scarcity of foundational data creates a substantial barrier for researchers, requiring them to undertake foundational work that is often resource-intensive.

Furthermore, the synthesis of this compound may present inherent difficulties. The construction of the aminomethyl bridge between the quinoline (B57606) and benzoic acid moieties could potentially lead to side reactions or low yields, necessitating extensive optimization of reaction conditions. The purification of the final compound may also be complicated by the presence of structurally similar impurities.

Characterization of this compound could also pose challenges. While standard analytical techniques would be employed, the potential for polymorphism—the ability of a solid material to exist in multiple crystalline forms—could complicate the interpretation of analytical data and affect the material's physical properties.

Emerging Research Avenues and Untapped Potential

Despite the current challenges, this compound holds considerable untapped potential across various fields of chemical research. The structural combination of an 8-aminoquinoline (B160924) core, known for its metal-chelating properties, and a benzoic acid group, a common pharmacophore and building block in materials science, suggests several promising research directions.

One significant emerging avenue is its application as a fluorescent sensor for metal ions. The 8-aminoquinoline scaffold is a well-established fluorophore, and its fluorescence is often quenched or enhanced upon coordination with specific metal ions. The benzoic acid moiety could be functionalized to tune the sensor's selectivity and solubility, leading to the development of novel analytical tools for environmental monitoring or biological imaging.

In the realm of medicinal chemistry, this compound could serve as a scaffold for the development of novel therapeutic agents. Quinoline derivatives have a long history of use as antimalarial, antibacterial, and anticancer drugs. The benzoic acid group could be modified to improve pharmacokinetic properties or to introduce additional binding interactions with biological targets.

Another area of untapped potential lies in materials science. The rigid, aromatic structure of this compound makes it an interesting candidate for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity, luminescence, or catalysis, with potential applications in gas storage, separation, and chemical sensing.

Broader Impact on Fundamental and Applied Chemical Sciences

The study of this compound, while currently limited, has the potential to make a broader impact on both fundamental and applied chemical sciences. The development of novel synthetic routes to this and related compounds could contribute to the broader toolkit of synthetic organic chemistry.

Fundamentally, a deeper understanding of the structure-property relationships of this compound could provide valuable insights into the photophysical properties of quinoline-based fluorophores and the coordination chemistry of 8-aminoquinoline derivatives. This knowledge could inform the design of new and improved fluorescent sensors and metal-chelating agents.

From an applied perspective, the successful development of this compound into practical applications, such as new pharmaceuticals or advanced materials, would have a significant impact. For instance, a novel antibiotic based on this scaffold could help address the growing problem of antimicrobial resistance. Similarly, new MOFs derived from this ligand could lead to more efficient technologies for carbon capture or chemical separations. The exploration of this understudied molecule therefore represents a valuable opportunity for innovation and discovery across the chemical sciences.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(8-quinolylaminomethyl)benzoic acid?

The synthesis typically involves coupling a quinoline derivative (e.g., 8-aminoquinoline) with a functionalized benzoic acid precursor. A common approach is to use a nucleophilic substitution or amidation reaction under controlled conditions. For example:

- Step 1 : React 8-aminoquinoline with a benzaldehyde derivative (e.g., 4-carboxybenzaldehyde) to form an imine intermediate.

- Step 2 : Reduce the imine bond using agents like sodium borohydride (NaBH4) or catalytic hydrogenation to yield the aminomethyl linkage.

- Step 3 : Purify via recrystallization or column chromatography, with solvents such as ethanol or dichloromethane/methanol mixtures .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm the presence of the quinoline and benzoic acid moieties via and NMR. The aminomethyl proton signal typically appears near δ 4.2–4.5 ppm .

- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation pattern .

Q. How can researchers optimize crystallization for structural determination?

- Use solvent diffusion methods (e.g., layering ethanol over a dichloromethane solution) to grow single crystals.

- Refine structures using SHELXL (for small-molecule crystallography) or SIR97 (for direct methods in phase determination). Validate thermal parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

- Multi-Software Cross-Validation : Compare refinement results from SHELXL and WinGX to identify systematic errors.

- Twinned Data Analysis : Use SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

- Density Functional Theory (DFT) : Calculate theoretical bond lengths/angles (e.g., using Gaussian or ORCA) to benchmark experimental data .

Q. What computational strategies are effective for studying its biological interactions?

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like enzymes or receptors. Use the compound’s 3D structure (PubChem CID: [reference from ]) as input.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers address inconsistent bioactivity results across studies?

- Control for Solubility : Use DMSO stocks at concentrations <0.1% to avoid solvent interference. Validate solubility via dynamic light scattering (DLS).

- Metabolite Screening : Perform LC-MS to rule out degradation products in biological assays .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.